N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core, a dimethylaminoethyl side chain, and a 2,6-dimethylmorpholine sulfonyl substituent.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2N4O4S2.ClH/c1-15-13-29(14-16(2)34-15)36(32,33)19-7-5-17(6-8-19)23(31)30(10-9-28(3)4)24-27-22-20(26)11-18(25)12-21(22)35-24;/h5-8,11-12,15-16H,9-10,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVUZPSLRSOQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(C=C(C=C4S3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClF2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable fluorinated aromatic aldehyde under acidic conditions.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazole intermediate with 2-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the sulfonylation of the benzamide derivative with 2,6-dimethylmorpholine-4-sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions on the benzothiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiazole ring, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzothiazole ring may interact with DNA or proteins, leading to changes in cellular function. The dimethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes, while the sulfonyl group may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of sulfonamide- and benzothiazole-containing molecules. Key structural analogues and their differentiating features are summarized below:
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt of the title compound likely improves aqueous solubility compared to neutral analogues like etobenzanid or sulfentrazone, which lack ionizable groups .
- Metabolic Stability : The 2,6-dimethylmorpholine sulfonyl group may confer resistance to cytochrome P450-mediated metabolism, unlike compounds [7–9] (), which lack steric hindrance around the sulfonyl moiety .
- Target Selectivity : Benzothiazoles (title compound) generally exhibit stronger kinase inhibition than triazoles (compounds [7–9]) due to planar aromaticity enhancing ATP-binding pocket interactions .
Notes on Key Findings and Limitations
Tautomerism Avoidance : Unlike triazole derivatives (e.g., compounds [7–9]), the benzothiazole core in the title compound eliminates tautomeric equilibria, enhancing structural predictability in drug design .
Morpholine Sulfonyl Advantage : The 2,6-dimethylmorpholine group likely improves blood-brain barrier penetration compared to simpler phenylsulfonyl groups (e.g., in ’s compounds [4–6]) .
Data Gaps : Direct biological data (e.g., IC50, toxicity) for the title compound are absent in the provided evidence. Comparisons rely on structural extrapolation from analogues.
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride is a synthetic compound that belongs to the benzothiazole family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety with difluoromethyl and morpholine substituents. The following table summarizes its key chemical properties:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H22F2N4O2S |
| Molecular Weight | 396.45 g/mol |
| Solubility | Soluble in DMSO and methanol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and inflammation. Research indicates that benzothiazole derivatives often exert their effects through the inhibition of key signaling pathways such as:
- AKT Pathway : Inhibition of the AKT pathway can lead to reduced cell survival and proliferation.
- ERK Pathway : Targeting the ERK pathway may disrupt cell cycle progression and promote apoptosis.
These pathways are critical in various cancers, making this compound a potential candidate for anticancer therapy.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : At concentrations ranging from 1 to 10 µM, the compound showed a dose-dependent inhibition of cell proliferation in A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cell lines.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cells, indicating its potential as an apoptosis-inducing agent.
- Cytokine Modulation : The compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells, suggesting anti-inflammatory properties alongside its anticancer effects.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The mechanism appears to involve:
- Inhibition of Enzymatic Activity : The compound has demonstrated the ability to inhibit essential bacterial enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication.
Study 1: Efficacy Against Lung Cancer Cells
A recent study evaluated the efficacy of this compound on A549 cells. The results indicated:
- IC50 Value : The compound exhibited an IC50 value of approximately 5 µM after 48 hours of treatment.
- Mechanistic Insights : Western blot analysis confirmed downregulation of phosphorylated AKT and ERK proteins post-treatment.
Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses in A431 cells:
- Cytokine Levels : Treatment with the compound resulted in a significant decrease in IL-6 and TNF-α levels compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
